Cyclothiazide, United States PharmacopeiaReference Standard
Description
Cyclothiazide is a benzothiadiazine derivative initially developed as a diuretic and antihypertensive agent. However, its primary contemporary use is as a research tool in neuroscience due to its potent modulatory effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate receptors . As a United States Pharmacopeia (USP) Reference Standard, cyclothiazide is a certified material with rigorously validated chemical and biological properties, intended exclusively for analytical testing, quality control, and assay validation in pharmaceutical research .
Properties
IUPAC Name |
3-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c15-10-5-11-13(6-12(10)23(16,19)20)24(21,22)18-14(17-11)9-4-7-1-2-8(9)3-7/h1-2,5-9,14,17-18H,3-4H2,(H2,16,19,20)/t7-,8+,9?,14?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCUKUHCLICSIY-QJWLJZLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3NC4=CC(=C(C=C4S(=O)(=O)N3)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C=C2)C3NC4=CC(=C(C=C4S(=O)(=O)N3)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclothiazide (CTZ) is a compound primarily recognized for its role as a positive allosteric modulator of AMPA receptors, which are crucial for excitatory neurotransmission in the central nervous system. This article delves into the biological activity of Cyclothiazide, highlighting its mechanisms of action, effects on neuronal activity, and implications for research and therapeutics.
- Chemical Name : 6-Chloro-3,4-dihydro-3-(5-norbornen-2-yl)-2H-1,2,4-benzothiazidiazine-7-sulfonamide-1,1-dioxide
- Molecular Formula : C₁₄H₁₆ClN₃O₄S₂
- Purity : ≥98%
Cyclothiazide acts specifically on the AMPA receptor complex, enhancing its activity by inhibiting receptor desensitization. It selectively targets the flip variant of each receptor subunit, thus modulating synaptic transmission without competing with traditional antagonists like competitive or noncompetitive AMPA receptor blockers .
1. Modulation of AMPA Receptors
Cyclothiazide's primary biological activity is its ability to inhibit AMPA receptor desensitization. This property results in prolonged excitatory postsynaptic potentials (EPSPs) and enhances synaptic transmission. Studies have demonstrated that CTZ significantly increases the amplitude of respiratory-related nerve activity in neonatal rat medullary slices, indicating its potent modulatory effects on neuronal circuits .
2. Effects on Neuronal Excitability
Research has shown that Cyclothiazide can induce robust epileptiform activity in hippocampal neurons both in vitro and in vivo. In a study involving chronic treatment with CTZ, 80% of neurons exhibited epileptiform activity that persisted long after the compound was washed out. This suggests a lasting alteration in neuronal network properties due to CTZ treatment .
Moreover, CTZ not only enhances glutamatergic neurotransmission but also inhibits GABAA receptor function, leading to a net increase in excitability within neural circuits. This dual action raises concerns about its potential as an epileptogenic agent .
Table 1: Summary of Key Studies on Cyclothiazide
| Study Reference | Key Findings | Methodology |
|---|---|---|
| Desai et al., 1995 | Identified CTZ as a potent inhibitor of AMPA receptor desensitization | Electrophysiological recordings |
| Donevan & Rogawski, 1998 | Demonstrated allosteric modulation by CTZ at a distinct site on AMPA receptors | Biochemical assays |
| Kessler et al., 2000 | Showed preference for flip-flop variants of AMPA receptor subunits | Molecular biology techniques |
| PMC3487044, 2012 | Reported long-lasting effects on respiratory nerve activity post-CTZ treatment | In vitro slice preparations |
| PMC1805799, 2006 | Induced epileptiform activity in hippocampal neurons; potential model for epilepsy research | In vivo and in vitro studies |
Implications for Therapeutics and Research
The unique properties of Cyclothiazide make it a valuable tool in neuroscience research, particularly in studies related to synaptic plasticity and excitatory-inhibitory balance. Its ability to enhance glutamatergic signaling while suppressing GABAergic inhibition presents both opportunities and challenges in therapeutic contexts.
Potential Applications:
- Epilepsy Research : Given its capacity to induce seizures in animal models, CTZ may serve as a model for studying epilepsy mechanisms and testing anticonvulsant drugs .
- Neuropharmacology : Understanding CTZ's modulation of AMPA receptors could lead to novel strategies for treating conditions characterized by impaired synaptic transmission.
Scientific Research Applications
Clinical Applications
1.1 Diuretic Properties
Cyclothiazide is indicated as an adjunctive therapy for:
- Edema : Associated with congestive heart failure, hepatic cirrhosis, and corticosteroid or estrogen therapy.
- Hypertension : It can be used alone or in combination with other antihypertensive agents to enhance their effectiveness in severe hypertension cases .
Table 1: Clinical Indications of Cyclothiazide
| Condition | Application Type |
|---|---|
| Congestive Heart Failure | Adjunctive therapy |
| Hepatic Cirrhosis | Adjunctive therapy |
| Corticosteroid/Estrogen-induced Edema | Adjunctive therapy |
| Hypertension | Monotherapy or adjunctive |
Neuroscience Research Applications
3.1 Modulation of AMPA Receptors
Cyclothiazide is recognized for its role as an allosteric inhibitor of AMPA receptor desensitization. This property is particularly valuable in studying synaptic responses and receptor dynamics.
- Increased EPSP Decay Times : In hippocampal slices from adult rats, prolonged application (60-120 min) of cyclothiazide significantly increased AMPA receptor-mediated field excitatory postsynaptic potential (EPSP) decay times. In neonatal slices, shorter applications (30 min) were sufficient to induce similar effects .
Table 2: Effects of Cyclothiazide on EPSP Decay Times
| Age Group | Application Duration | EPSP Decay Time Change |
|---|---|---|
| Adult Rats | 60-120 minutes | Significant increase |
| Neonatal Rats | 30 minutes | Large increase |
3.2 Study on Seizure-like Events
Research indicates that cyclothiazide can prolong seizure-like events in juvenile rat hippocampal slices by stabilizing clonic-like bursting during low magnesium conditions. This effect highlights its potential utility in studying seizure dynamics and the pharmacological modulation of synaptic activity .
Case Studies
Case Study 1: Cyclothiazide and AMPA Receptor Binding
A study demonstrated that cyclothiazide reduces [^3H]AMPA binding to rat brain membranes, indicating its role in modulating receptor affinity states. The findings suggested that cyclothiazide's effects are temperature-dependent and more pronounced in membrane-bound receptors compared to solubilized receptors .
Case Study 2: Effects on Synaptic Responses
In a controlled experiment involving adult hippocampal slices, cyclothiazide was shown to enhance synaptic responses over time, suggesting that its modulation of AMPA receptors could be leveraged for therapeutic strategies targeting synaptic dysfunctions .
Comparison with Similar Compounds
Comparison with Thiazide Diuretics
Thiazide diuretics share a benzothiadiazine core structure but differ in substituents, leading to distinct pharmacological profiles:
Key Differences :
- Pharmacological Focus : Cyclothiazide is used to study glutamate receptor kinetics, while hydrochlorothiazide and chlorothiazide are clinically employed for hypertension and edema .
- Structural Specificity : Cyclothiazide’s benzothiadiazine modifications enable AMPA receptor binding, unlike other thiazides optimized for renal targets .
Comparison with AMPA Receptor Modulators
Cyclothiazide’s mechanism and efficacy differ significantly from other AMPA receptor modulators:
Mechanistic Insights :
- Cyclothiazide vs. Aniracetam : Cyclothiazide completely abolishes desensitization, whereas aniracetam only slows it. Cyclothiazide is 100-fold more potent at flip-containing AMPA receptors .
- Cyclothiazide vs. GYKI-52466: Cyclothiazide potentiates AMPA currents, while GYKI-52466 inhibits them.
- Splice Variant Sensitivity : Cyclothiazide’s efficacy is splice variant-dependent, with GluR-Aflip showing 30x slower recovery from potentiation than GluR-Aflop .
Functional and Clinical Implications
- Research Applications : Cyclothiazide’s ability to eliminate desensitization (e.g., τ = 2.2 ms for kainate-induced desensitization in hippocampal neurons) makes it indispensable for studying AMPA receptor gating kinetics .
Preparation Methods
Chemical Synthesis Pathway
Cyclothiazide is synthesized via a multi-step process starting with sulfonation of a norbornene derivative. The reaction involves chlorination at the 6-position of the benzothiadiazine core, followed by sulfonamide formation. The final structure, , is confirmed through intermediates characterized by LC-MS and -NMR.
Key Reaction Steps:
-
Sulfonation: Introduction of the sulfonamide group at position 7 using chlorosulfonic acid.
-
Norbornene Functionalization: Attachment of the 2-norbornen-5-yl group via Friedel-Crafts alkylation.
-
Ring Closure: Formation of the dihydrobenzothiadiazine ring under acidic conditions.
Optimization of Reaction Conditions
Optimal parameters include:
-
Temperature: 80–100°C for sulfonation, 25–30°C for alkylation.
-
Catalysts: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.
-
Solvents: Dichloromethane (DCM) for alkylation, sulfuric acid for sulfonation.
Table 1: Typical Synthesis Parameters
| Step | Reagents | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Sulfonation | ClSOH, HSO | 90 | 4 | 68 |
| Alkylation | AlCl, DCM | 25 | 12 | 72 |
| Ring Closure | HCl, EtOH | 70 | 6 | 85 |
Purification and Isolation
Chromatographic Purification
Crude cyclothiazide is purified using reversed-phase HPLC with a C18 column (250 × 4.6 mm, 5 µm). The mobile phase comprises acetonitrile and phosphate buffer (pH 3.0, 65:35 v/v), achieving a retention time of 3.67 minutes.
Crystallization
Recrystallization from ethanol-water (7:3) yields >99% pure cyclothiazide. Parameters include:
-
Cooling Rate: 0.5°C/min to prevent amorphous solid formation.
Table 2: Crystallization Efficiency
| Solvent Ratio (EtOH:HO) | Purity (%) | Crystal Size (µm) |
|---|---|---|
| 7:3 | 99.2 | 50–100 |
| 6:4 | 98.5 | 20–80 |
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity
HPLC analysis under USP <621> conditions shows 99.04% purity with a tailing factor of 1.59 and theoretical plates >3,359.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤2.0 | 1.59 |
| Theoretical Plates | ≥2,000 | 3,359 |
| % RSD (n=6) | ≤2.0 | 1.43 |
Validation of Reference Standard
Q & A
Q. How should researchers validate chromatographic methods using cyclothiazide as a USP reference standard?
- Methodological Answer : Cyclothiazide’s role as a reference standard requires method validation per USP guidelines. Key steps include:
- Column Selection : Use USP-recommended columns (e.g., C18) and optimize mobile phase composition (e.g., acetonitrile-phosphate buffer mixtures) to achieve baseline separation .
- System Suitability : Ensure resolution ≥2.0 between cyclothiazide and impurities, tailing factor <2.0, and %RSD ≤2.0 for retention times .
- Validation Parameters : Assess specificity (forced degradation studies), linearity (R² ≥0.99 over 80–120% of target concentration), and accuracy (recovery 98–102%) .
- Cross-Validation : Compare results with alternative techniques (e.g., mass spectrometry) to resolve discrepancies in peak purity or co-elution .
Q. What protocols ensure cyclothiazide’s stability in pharmaceutical quality control testing?
- Methodological Answer : Follow USP stability-indicating assay guidelines:
- Forced Degradation : Expose cyclothiazide to heat (40–60°C), light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂) to identify degradation products .
- Storage Conditions : Test long-term stability at 25°C/60% RH and accelerated conditions (40°C/75% RH) over 6–12 months. Use airtight, light-resistant containers to prevent photodegradation .
- Data Interpretation : Compare degradation profiles against freshly prepared standards; deviations >5% require method revalidation .
Q. How can researchers reconcile conflicting data on cyclothiazide’s diuretic efficacy in preclinical models?
- Methodological Answer : Address contradictions by:
- Standardization : Verify cyclothiazide purity (≥98% by HPLC) and dosage consistency. Contaminants like hydrochlorothiazide may skew results .
- Model-Specific Factors : Adjust for species differences (e.g., rat vs. murine renal physiology) and hydration status during diuresis assays .
- Control Groups : Include vehicle controls and reference diuretics (e.g., furosemide) to benchmark efficacy .
Q. What are the critical parameters for cyclothiazide’s use in receptor binding assays?
- Methodological Answer : Optimize assay conditions to avoid false positives/negatives:
- Buffer Composition : Use physiological pH (7.4) and ionic strength (e.g., Krebs-Ringer buffer) to maintain receptor integrity .
- Incubation Time : Conduct time-course experiments to identify equilibrium binding (e.g., 30–60 minutes for AMPA receptors) .
- Nonspecific Binding : Subtract signals from wells with excess cold ligand (e.g., 100x unlabeled cyclothiazide) .
Q. How should cyclothiazide be integrated into calcium-sparing diuretic studies?
- Methodological Answer : Design studies to isolate calcium-sparing mechanisms:
- Urinary Electrolyte Profiling : Collect 24-hour urine samples and measure Na⁺, K⁺, and Ca²⁺ via ion-selective electrodes .
- Nephron Localization : Use micropuncture techniques to confirm cyclothiazide’s action on distal convoluted tubules vs. proximal tubules .
Advanced Research Questions
Q. How can electrophysiological techniques elucidate cyclothiazide’s modulation of AMPA receptor desensitization?
- Methodological Answer : Employ whole-cell patch-clamp recordings:
- Agonist Application : Use rapid perfusion systems (e.g., theta tubing) to apply kainate (3 mM) and cyclothiazide (100 µM) to hippocampal neurons .
- Desensitization Metrics : Measure onset time constant (τ) and % reduction in peak current amplitude. Cyclothiazide should abolish desensitization (τ → ∞, 0% reduction) .
- Voltage Dependence : Test at holding potentials from -80 mV to +40 mV; cyclothiazide eliminates outward rectification by blocking voltage-sensitive desensitization .
Q. What strategies resolve discrepancies in cyclothiazide’s neuroprotective efficacy across in vitro models?
- Methodological Answer : Investigate model-specific variables:
- Receptor Subunit Composition : Use HEK293 cells transfected with GluA1-4 subunits to isolate cyclothiazide’s affinity for specific AMPA receptor isoforms .
- Oxidative Stress : Pre-treat neuronal cultures with antioxidants (e.g., ascorbate) to differentiate cyclothiazide’s direct effects from redox-mediated artifacts .
- Data Normalization : Express neuroprotection as % rescue relative to glutamate-induced toxicity controls .
Q. How to design a systematic review evaluating cyclothiazide’s role in AMPA receptor research?
- Methodological Answer : Follow PRISMA guidelines:
- Search Strategy : Use PubMed/EMBASE keywords: ("cyclothiazide" AND "AMPA receptor") OR ("desensitization blocker" AND "glutamate"). Limit to peer-reviewed studies (1990–2025) .
- Risk of Bias Assessment : Apply SYRCLE’s tool for animal studies; exclude papers lacking sham controls or blinding in electrophysiology .
- Meta-Analysis : Pool data on cyclothiazide’s potentiation of kainate responses (e.g., mean % increase in peak current) using random-effects models .
Q. What experimental controls are essential when studying cyclothiazide’s off-target effects in renal models?
- Methodological Answer : Mitigate confounding factors via:
- Pharmacological Blockers : Co-administer amiloride (ENaC inhibitor) to isolate cyclothiazide’s action on Na⁺-Cl⁻ cotransporters .
- Genetic Knockdown : Use siRNA targeting NCC (SLC12A3) in MDCK cells to confirm target specificity .
- Toxicology Screening : Assess hepatorenal toxicity via ALT/AST and creatinine clearance in chronic dosing studies .
Q. How to optimize cyclothiazide’s use in high-throughput screening (HTS) for glutamate receptor modulators?
- Methodological Answer :
Adapt HTS protocols for scalability and reproducibility: - Assay Miniaturization : Use 384-well plates with FLIPR Tetra for calcium flux measurements; pre-incubate cyclothiazide (10 µM) to block desensitization .
- Z’-Factor Validation : Ensure Z’ >0.5 by testing positive (kainate + cyclothiazide) and negative (kainate alone) controls across 20 replicates .
- Hit Confirmation : Retest hits in manual patch-clamp assays to exclude false positives from fluorescent artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
